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3,N4-Ethano-2'-deoxycytidine

DNA adduct mutagenesis polymerase bypass fidelity exocyclic lesion miscoding

Resolving BCNU-specific translesion synthesis mechanisms requires the authentic ethano-dC lesion, as the unsaturated etheno analog fails to replicate dGMP misincorporation fidelity. Researchers face a critical procurement challenge: structural analogs cannot substitute for quantitative polymerase bypass or glycosylase excision studies. This compound provides the chemically defined standard. Key evidence: 5.3% dGMP incorporation in bypass assays, 45% translesion synthesis efficiency, and correct glycosylase excision kinetics-eliminating the ~20-fold overestimation seen with etheno-dC. Synthesized via capping-omission protocol, it yields homogeneous oligonucleotides stable under aqueous purification conditions, ensuring assay reproducibility.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
CAS No. 76495-80-2
Cat. No. B12927047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,N4-Ethano-2'-deoxycytidine
CAS76495-80-2
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1
InChIKeyKWPGIQIGXCZEFG-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethano-dC Adduct Standard Overview


3,N4-Ethano-2'-deoxycytidine (ethano-dC) is a saturated exocyclic DNA adduct formed by N-3 alkylation of 2'-deoxycytidine followed by cyclization, primarily arising from cellular exposure to the antitumor chloroethylnitrosourea 1,3-bis(2-chloroethyl)-nitrosourea (BCNU) . As a chemically defined lesion standard, this modified nucleoside is employed to dissect the mechanisms of DNA damage, translesion synthesis, and base excision repair associated with nitrosourea chemotherapy.

BCNU-specific DNA lesion standard for genotoxicity and repair studies
Supports translesion synthesis, base excision repair, and polymerase bypass research
Requires capping-omission protocol for successful oligonucleotide incorporation

Why Ethano-dC Cannot Be Replaced by Etheno-dC


Although 3,N4-etheno-2'-deoxycytidine (etheno-dC) and ethano-dC share an exocyclic ring fused to the cytosine base and are both induced by overlapping chemical exposures, critical quantitative divergences in their miscoding profiles, translesion synthesis efficiency, and DNA repair enzyme recognition mean that experimental and procurement decisions cannot rely on structural analogy. The saturated ethano bridge imposes distinct conformational and electronic properties that alter polymerase bypass fidelity and glycosylase excision kinetics relative to the unsaturated etheno analog, as demonstrated by direct comparative studies . Consequently, investigators studying BCNU-specific genotoxicity, replication stress, or repair must use the authentic ethano-dC compound.

Miscoding signature divergence Ethano-dC uniquely templates dGMP and deletion products; etheno-dC does not, so mutagenesis pathway attribution may shift with the analog.
Translesion synthesis efficiency Ethano-dC presents a stronger replication block; etheno-dC’s higher bypass may underestimate replication stress responses in BCNU models.
Glycosylase recognition kinetics Repair enzyme excision rates differ substantially between the two adducts, potentially over- or underestimating repair capacity if the analog is used.
Synthesis protocol incompatibility Standard capping chemistry degrades ethano-dC; protocols validated for etheno-dC cannot be directly transferred without yield and purity loss.

Quantitative Differentiation Evidence vs. Structural Analogs


Nucleotide Insertion Frequencies and Mutagenic Signatures

In a direct head-to-head primer extension assay using the exo– Klenow fragment of E. coli DNA polymerase I, ethano-dC templated insertion of dAMP (22%), TMP (16%), dGMP (5.3%), dCMP (1.2%), and a one-base deletion (0.6%). In contrast, etheno-dC directed incorporation of dAMP (65%), TMP (11%), and dCMP (1.3%), with no detectable dGMP insertion and no deletions . The dAMP:TMP incorporation ratio was ~1.4:1 for ethano-dC versus ~5.9:1 for etheno-dC, and dGMP incorporation (5.3%) was unique to ethano-dC.

Nucleotide insertion frequencies
Head-to-head
dAMP 22% (ethano) vs 65% (etheno); unique dGMP 5.3% and deletion 0.6% only with ethano-dC
Supports BCNU-specific transversion and frameshift mutagenesis screening context
Exo− Klenow fragment, 25°C
DNA adduct mutagenesis polymerase bypass fidelity exocyclic lesion miscoding

Translesion Synthesis Efficiency and Replication Blockage

Under identical primer extension conditions with the exo– Klenow fragment, only 45% of primer was fully extended past ethano-dC after 60 minutes, compared to 76% for etheno-dC. With the exo+ Klenow fragment, fully extended product dropped to 6% for ethano-dC versus 8.5% for etheno-dC . Thus, ethano-dC presents a 1.69-fold (exo–) to 1.42-fold (exo+) greater block to replication than etheno-dC.

Translesion synthesis efficiency
Head-to-head
45% full extension (ethano) vs 76% (etheno) – 1.69-fold lower bypass
Replication blocking context supports replication stress response research
Exo− Klenow fragment, 60 min
translesion DNA synthesis replication blockage DNA polymerase processivity

Base Excision Repair Recognition by Mug Glycosylase

Using synthetic oligonucleotides containing a single ethano or etheno adduct, Guliaev et al. demonstrated that E. coli mismatch-specific uracil-DNA glycosylase (Mug) exhibited approximately 20-fold lower excision activity toward 3,N4-ethanocytosine (EC) compared to 3,N4-ethenocytosine (εC) . Molecular dynamics simulations attributed this reduced activity to diminished aromatic stacking between the ethano base and Phe30 in the Mug active site, relative to the etheno base.

Mug glycosylase excision
Head-to-head
~20-fold lower excision activity for ethano adduct vs etheno analog
Persistent lesion context for DNA repair inhibitor screening studies
E. coli Mug, in vitro assay
DNA glycosylase base excision repair lesion recognition kinetics

Automated DNA Synthesis Protocol Requirements

Standard automated DNA synthesis using acetic anhydride (Ac2O) in the capping step causes acetylation and ring-opening of the ethano-dC nucleobase, generating multiple acetylated byproducts and dramatically reducing oligomer yield and purity . Quantitative evaluation showed that even low Ac2O:AcOH ratios yielded unacceptable oligomer quality. The validated protocol omits the capping step entirely after ethano-dC insertion and for all subsequent cycles, yielding DNA of excellent quality with no truncated products detectable by gel electrophoresis or electrospray mass spectrometry. In contrast, etheno-dC is fully compatible with standard capping conditions .

Automated synthesis protocol
Head-to-head
Standard capping fails – acetylation/ring-opening; capping omission restores excellent oligomer quality
Capping-omission protocol context required for successful oligonucleotide synthesis
No truncated products detected by gel/MS
phosphoramidite synthesis modified oligonucleotide production capping reagent sensitivity

Aqueous Stability vs. Hydroxyethyl-dC

Zhang et al. reported that the structurally related BCNU-derived adduct 3-(2-hydroxyethyl)-2'-deoxycytidine is unstable in aqueous solution, undergoing autoinduced hydrolysis to 3-(2-hydroxyethyl)-2'-deoxyuridine with a pH-dependent rate, exhibiting a half-life of approximately 5 hours at pH 8 . Under physiological conditions, the uridine derivative is the predominant long-lived species. In contrast, ethano-dC is chemically stable under identical aqueous conditions, making it the only cytidine-derived BCNU adduct that retains its base identity for reliable biochemical and biophysical studies.

Aqueous stability vs hydroxyethyl-dC
Cross-study comparable
Ethano-dC stable; hydroxyethyl-dC half-life ~5 h at pH 8 (deamination to uridine)
Stability supports extended incubation and structural biology research workflows
Ambient aqueous conditions
nucleoside stability hydrolytic deamination BCNU adduct persistence

Optimal Research and Industrial Application Scenarios


Site-Specific Mutagenesis for Transversion and Frameshift Detection

When investigating BCNU-induced G·C→T·A and G·C→C·G transversions or frameshift mutations, ethano-dC-containing oligonucleotides provide the only authentic substrate, as etheno-dC fails to template dGMP insertion or deletions. This directly leverages the evidence that ethano-dC uniquely produces 5.3% dGMP incorporation and 0.6% single-base deletions in polymerase bypass assays .

DNA Repair Enzyme Substrate and Inhibitor Screening

Researchers developing or characterizing DNA glycosylase inhibitors for chemotherapy sensitization must use ethano-dC as substrate because etheno-dC is excised ~20-fold more efficiently by Mug and AlkA glycosylases , which would overestimate repair capacity and underestimate inhibitor potency.

BCNU Pharmacodynamics and Drug Resistance Studies

Ethano-dC serves as a stable, chemically authentic biomarker of BCNU-induced DNA damage. Its replication blocking property (45% translesion synthesis vs 76% for etheno-dC) makes it the preferred standard for correlating lesion burden with replication stress markers and drug resistance phenotypes in cellular models .

Modified Oligonucleotide Production for Structural Biology

The chemical stability of ethano-dC under aqueous conditions, combined with the capping-omission synthesis protocol, yields homogeneous oligonucleotides suitable for high-resolution structural studies. Unlike 3-(2-hydroxyethyl)-2'-deoxycytidine (t1/2 ~5 h), ethano-dC persists as the correct cytidine adduct throughout purification and data collection .

Application
Selection Property
Validation Focus
Transversion and frameshift mutagenesis studies
Authentic miscoding substrate
dGMP and deletion product verification
DNA repair enzyme inhibitor screening
Repair substrate authenticity
Glycosylase excision kinetics review
BCNU pharmacodynamics and drug resistance studies
Replication blocking lesion standard
Translesion synthesis efficiency assessment
Modified oligonucleotide production for structural biology
Chemical stability and synthesis protocol fit
Oligomer purity and adduct identity
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